(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid
Description
Properties
Molecular Formula |
C22H36O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26) |
InChI Key |
GGXXRJAROSMGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthetic approach to (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic acid typically involves:
- Construction of the cyclopentane ring with appropriate hydroxyl and keto groups
- Attachment of the heptenoic acid side chain with a defined (2E) double bond configuration
- Installation of the 3-hydroxy-5-methyl-1-nonenyl side chain with (1E,3S,5S) stereochemistry
This synthesis requires precise stereochemical control to ensure biological activity.
Preparation of Pharmaceutical Compositions (Freeze-dried and Tablet Forms)
According to patent CN101862337A, the preparation method for pharmaceutical compositions containing limaprost includes:
- Step (a): Weighing and dissolving limaprost (0.01% to 1% by weight) with a lyophilizing stabilizing agent such as cyclodextrin clathrate in water to form a solution for freeze-drying.
- Step (b): Lyophilization (freeze-drying) under controlled conditions—pre-freeze temperature between -10°C and -40°C, vacuum pressure ≤ 500 Pa, drying temperature 0-30°C—to obtain freeze-dried mixture I.
- Step (c): Mixing the freeze-dried product with excipients such as fillers (lactose, glucose, maltose, glycine, soluble dextrins), disintegrating agents (low-substituted hydroxypropyl cellulose, starch, polyvinylpyrrolidone, microcrystalline cellulose), and lubricants (magnesium stearate, sodium stearyl fumarate, stearic acid, talc, silica gel) to form mixtures II and III.
- Step (d): Dry granulation and tableting of the mixtures to produce oral dosage forms with consistent drug content and stability.
This method ensures the stability of the active compound and facilitates oral administration.
Summary Table of Preparation Parameters
Research Findings and Perspectives
- The patented preparation method emphasizes freeze-drying to enhance the stability of limaprost in pharmaceutical formulations, which is critical given the compound’s sensitivity to degradation.
- The use of cyclodextrin clathrate as a lyophilizing stabilizing agent is a notable advancement, improving solubility and bioavailability.
- The incorporation of specific excipients tailored for disintegration and lubrication optimizes tablet manufacturing and patient compliance.
- Analytical techniques like LC-MS/MS are indispensable for quality control, ensuring that the stereochemistry and concentration remain intact throughout production.
Chemical Reactions Analysis
Types of Reactions: 11-Deoxy Limaprost undergoes several types of chemical reactions, including:
Dehydration: Removal of water molecules to form the compound.
Isomerization: Conversion of one isomer to another, often facilitated by cyclodextrins.
Common Reagents and Conditions:
Cyclodextrins (α and β): Used to stabilize and promote specific reactions.
Aqueous Solutions: The reactions typically occur in water-based solutions.
Major Products:
11-Deoxy Limaprost: The primary product formed through dehydration.
8-iso-PGE1: Another product formed through isomerization.
Scientific Research Applications
11-Deoxy Limaprost has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the stabilization mechanisms of prostaglandins.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of stable pharmaceutical formulations.
Mechanism of Action
11-Deoxy Limaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism helps improve blood flow and reduce inflammation .
Comparison with Similar Compounds
Structural and Functional Features
The following table highlights key structural differences and biological implications compared to analogues:
*Calculated based on molecular formula.
Key Observations:
Side Chain Modifications: The target compound’s (3S,5S)-3-hydroxy-5-methylnonenyl side chain introduces branching and a methyl group absent in PGE1’s linear 3-hydroxyoctenyl chain (). This may enhance metabolic stability or alter receptor affinity. highlights a phenyl-containing side chain in a methyl ester derivative, which could increase binding to hydrophobic receptor pockets.
Stereochemistry :
- The (1R,2R) cyclopentyl configuration contrasts with the (1S,2S,3S) configuration in ’s analogue, which would disrupt prostaglandin receptor interactions due to altered spatial orientation.
Functional Groups: The α,β-unsaturated carboxylic acid in the target compound and PGE1 is critical for binding to prostaglandin receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
